N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide
Description
This compound features a 3,4-dihydroisoquinoline core linked to a 1-methylpyrrole moiety via an ethyl bridge, with a terminal 4-methoxybenzamide group. The dihydroisoquinoline scaffold is known for modulating neurotransmitter systems, while the pyrrole and benzamide groups influence solubility and target binding.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-26-14-5-8-22(26)23(27-15-13-18-6-3-4-7-20(18)17-27)16-25-24(28)19-9-11-21(29-2)12-10-19/h3-12,14,23H,13,15-17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFOHXAZCCRXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide, a compound with the CAS number 1049455-20-0, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H30N4O2
- Molecular Weight : 382.5 g/mol
- Structure : The compound features a complex structure that includes a dihydroisoquinoline moiety and a methoxybenzamide group.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, derivatives of isoquinoline have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A study highlighted that certain pyrazole derivatives showed selective COX-II inhibition with IC50 values significantly lower than conventional anti-inflammatory drugs like Celecoxib .
Antioxidant Activity
The compound has also demonstrated antioxidant properties. Antioxidants are vital for neutralizing free radicals in the body, thus preventing oxidative stress-related diseases. In vitro assays have shown that similar compounds can scavenge free radicals effectively, contributing to their therapeutic potential against oxidative damage .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. Isoquinoline derivatives are known for their ability to modulate neurotransmitter systems and protect neuronal cells from apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- COX Enzyme Inhibition : The compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
- Antioxidant Mechanism : It is believed that the methoxy group enhances the electron-donating ability of the compound, allowing it to neutralize reactive oxygen species (ROS).
Case Studies and Research Findings
Scientific Research Applications
Antipsychotic Properties
Research has indicated that compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide exhibit antipsychotic effects. These compounds may act as dopamine receptor modulators, potentially offering new avenues for treating schizophrenia and other psychotic disorders. For instance, a study identified a related compound as a potent and selective positive allosteric modulator of the human D1 receptor, suggesting similar mechanisms may be exploitable in this compound .
Neuroprotective Effects
The neuroprotective properties of isoquinoline derivatives have been extensively studied. This compound may provide protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease by modulating neuroinflammatory pathways and inhibiting apoptosis in neuronal cells .
Receptor Modulation
This compound is believed to interact with various neurotransmitter receptors, including dopamine and serotonin receptors. Its structural components suggest it may enhance receptor activity or modulate signaling pathways associated with mood regulation and cognitive function .
Enzyme Inhibition
Another proposed mechanism involves the inhibition of specific enzymes linked to neurodegeneration. Compounds with similar structures have shown promise in inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling which is often impaired in neurodegenerative conditions .
Preclinical Studies
Preclinical studies have demonstrated the efficacy of similar compounds in animal models of depression and anxiety. These studies often highlight improvements in behavioral assays indicative of reduced anxiety-like behavior following treatment with isoquinoline derivatives .
Summary Table of Applications
Comparison with Similar Compounds
Structural Analogues with Dihydroisoquinoline and Benzamide Groups
Compounds sharing the dihydroisoquinoline-benzamide framework (–15) vary in substituents, affecting physicochemical and biological properties:
Key Observations :
- Synthetic Efficiency : Yields for analogs in range from 57–74.5%, suggesting that the target compound’s synthesis may require optimization if yields are lower .
- Biological Activity : Compounds with morpholine/pyrrolidine side chains () exhibit BChE inhibition (IC~50~ values ~10–100 nM), while GF120918 and encequidar () target P-glycoprotein, indicating divergent mechanisms despite structural overlaps .
Functional Group Comparisons
A. Dihydroisoquinoline Core Variations
- Bromination: Compound 11 () introduces a bromine atom at the 6-position of dihydroisoquinoline, which could enhance halogen bonding but reduce solubility .
- Sulfonyl Linkers: Compounds in –15 use sulfonyl groups to connect dihydroisoquinoline to heterocycles (e.g., oxadiazole), contrasting with the target compound’s ethyl-pyrrole bridge .
B. Terminal Group Modifications
- 4-Methoxybenzamide vs.
Pharmacological Implications
- BChE Inhibition : The target compound’s lack of a charged side chain (e.g., morpholine in Compound 6) may reduce BChE binding affinity compared to analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
